molecular formula C8H12N2S B8728345 2-[[(pyridin-3-yl)methyl]thio]ethanamine CAS No. 55272-88-3

2-[[(pyridin-3-yl)methyl]thio]ethanamine

Cat. No.: B8728345
CAS No.: 55272-88-3
M. Wt: 168.26 g/mol
InChI Key: NAIGAQQUVFYXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(pyridin-3-yl)methyl]thio]ethanamine is a chemical compound that features a pyridine ring attached to an ethanamine group via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(pyridin-3-yl)methyl]thio]ethanamine typically involves the reaction of pyridine-3-methanethiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[(pyridin-3-yl)methyl]thio]ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The ethanamine group can participate in substitution reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-[[(pyridin-3-yl)methyl]thio]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[[(pyridin-3-yl)methyl]thio]ethanamine involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. The sulfanyl linkage provides flexibility and can participate in redox reactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridine ring attached at the 2-position.

    3-(2-Aminoethyl)pyridine: Another isomer with the aminoethyl group attached at the 3-position of the pyridine ring.

    2-(3-Pyridyl)ethylamine: A compound with a similar backbone but different functional group positioning.

Uniqueness

2-[[(pyridin-3-yl)methyl]thio]ethanamine is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This feature makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

55272-88-3

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C8H12N2S/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2

InChI Key

NAIGAQQUVFYXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.8 g of sodium hydroxide was dissolved in 350 ml of ethanol and 17.2 g of 3-chloromethylpyridine hydrochloride and 23.7 g of 2-mercaptoethanamine hydrochloride were added with ice bath cooling. The reaction mixture was allowed to warm to room temperature over 2 hours, was concentrated, diluted with water, and extracted with 3×100 ml of dichloromethane. The combined organic layers were washed with saturated brine, dried over potassium carbonate and concentrated. The residue was distilled to give 12.30 g (70%) of 2-[[(3-pyridyl)methyl]thio]ethanamine, bp 115°-125° C./0.1 mm.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

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